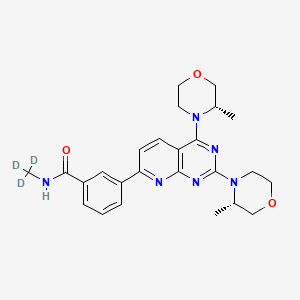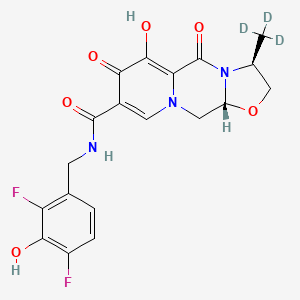
24-Hydroxy Cabotegravir-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection This compound is a modified version of Cabotegravir, where the hydroxyl group is introduced at the 24th position, and deuterium atoms replace three hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-Hydroxy Cabotegravir-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of Cabotegravir is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of the hydroxyl group: The hydroxyl group is introduced at the 24th position through selective oxidation reactions.
Deuterium incorporation: Deuterium atoms are introduced by using deuterated reagents or solvents during specific steps of the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
24-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
24-Hydroxy Cabotegravir-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterium atoms enhance the metabolic stability, making it useful in studying the pharmacokinetics of Cabotegravir.
HIV Research: As a derivative of Cabotegravir, it is used in research related to HIV treatment and prevention.
Drug Development: The compound is used in the development of new integrase inhibitors with improved properties.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
24-Hydroxy Cabotegravir-d3, like Cabotegravir, inhibits the HIV integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The hydroxyl group and deuterium atoms may influence the binding affinity and metabolic stability, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in HIV treatment.
Elvitegravir: A compound with a similar structure and function.
Uniqueness
24-Hydroxy Cabotegravir-d3 is unique due to the presence of the hydroxyl group and deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to other integrase inhibitors.
Properties
Molecular Formula |
C19H17F2N3O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3R,6S)-N-[(2,4-difluoro-3-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-5-10(15(25)17(27)14(23)19(29)24(8)12)18(28)22-4-9-2-3-11(20)16(26)13(9)21/h2-3,5,8,12,26-27H,4,6-7H2,1H3,(H,22,28)/t8-,12+/m0/s1/i1D3 |
InChI Key |
CLWFOULZANATAV-HYCLGAAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


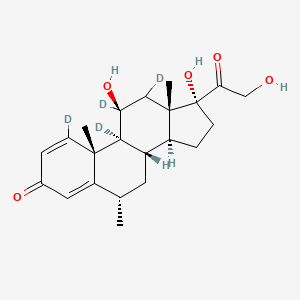
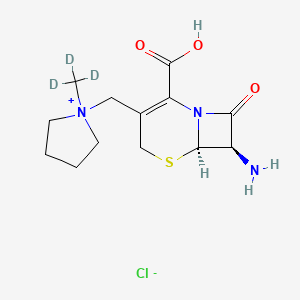
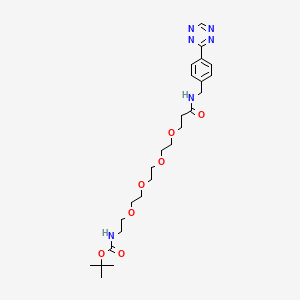
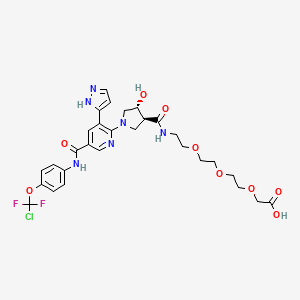
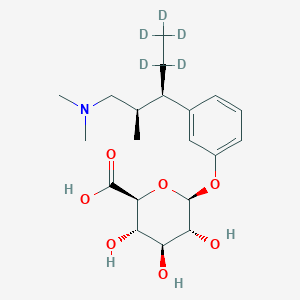
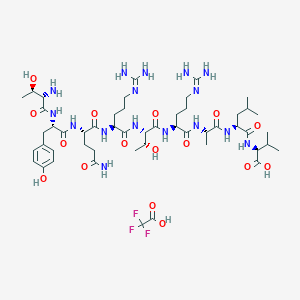
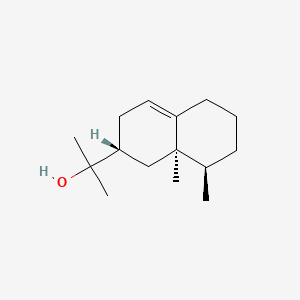
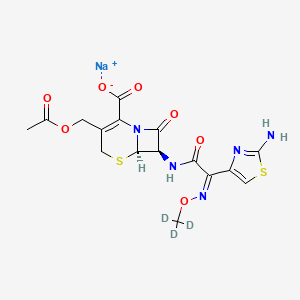
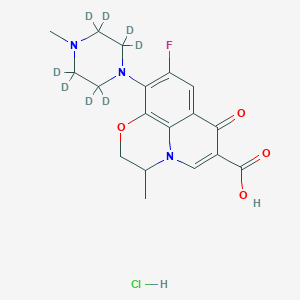
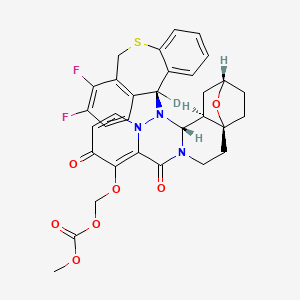

![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
